ethyl [(4-nitro-1H-pyrazol-5-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(4-nitro-1H-pyrazol-5-yl)sulfanyl]acetate is an organic compound with the molecular formula C7H9N3O4S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-nitro-1H-pyrazol-5-yl)sulfanyl]acetate typically involves the reaction of ethyl bromoacetate with 4-nitro-1H-pyrazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for ethyl 2-[(4-nitro-1H-pyrazol-5-yl)sulfanyl]acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-nitro-1H-pyrazol-5-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Nucleophilic Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Nucleophilic Substitution: Various nucleophiles such as alkyl halides or amines.
Major Products Formed
Reduction: Ethyl 2-[(4-amino-1H-pyrazol-5-yl)sulfanyl]acetate.
Hydrolysis: 2-[(4-nitro-1H-pyrazol-5-yl)sulfanyl]acetic acid.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(4-nitro-1H-pyrazol-5-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive pyrazole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-nitro-1H-pyrazol-5-yl)sulfanyl]acetate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-[(4-nitro-1H-pyrazol-5-yl)sulfanyl]acetate can be compared to other pyrazole derivatives, such as:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol: Exhibits moderate potency against black mold.
The uniqueness of ethyl 2-[(4-nitro-1H-pyrazol-5-yl)sulfanyl]acetate lies in its specific structural features, such as the presence of both a nitro group and a sulfanyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9N3O4S |
---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
ethyl 2-[(4-nitro-1H-pyrazol-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H9N3O4S/c1-2-14-6(11)4-15-7-5(10(12)13)3-8-9-7/h3H,2,4H2,1H3,(H,8,9) |
InChI Key |
NYGWWAPASWSTAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C=NN1)[N+](=O)[O-] |
Origin of Product |
United States |
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